methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate
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Overview
Description
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use D-glutamine as a starting material, which undergoes several transformations including acetylation, bromination, and esterification to yield the final product . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,6S,8R)-Methyl homononactate: A polyketide with similar stereochemistry and biological activity.
(2S,3R)-3-alkyl/alkenylglutamates: Compounds with similar functional groups and synthetic routes.
Uniqueness
Methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications. Its bromine atom and multiple acetyl groups make it particularly interesting for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H17BrO9 |
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Molecular Weight |
397.17 g/mol |
IUPAC Name |
methyl (3R,6S)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C13H17BrO9/c1-5(15)20-8-9(21-6(2)16)11(13(18)19-4)23-12(14)10(8)22-7(3)17/h8-12H,1-4H3/t8?,9-,10?,11?,12-/m1/s1 |
InChI Key |
GWTNLHGTLIBHHZ-HSBVKHSESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)Br)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)Br)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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